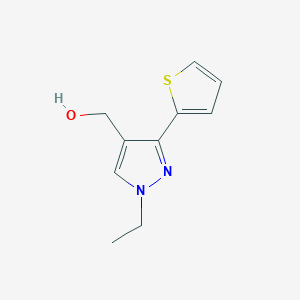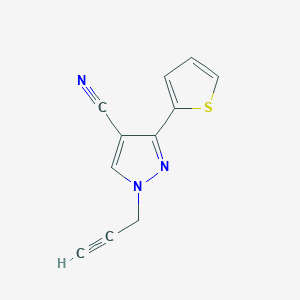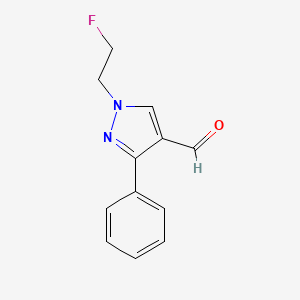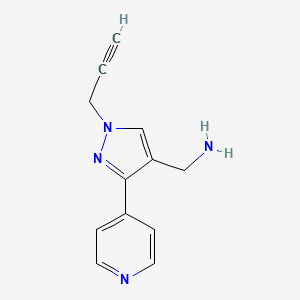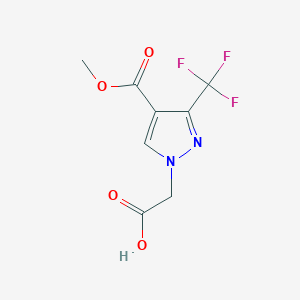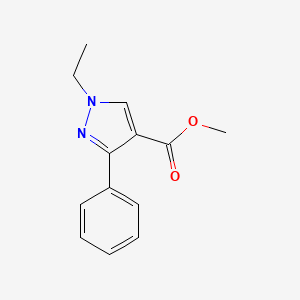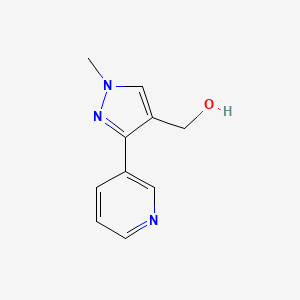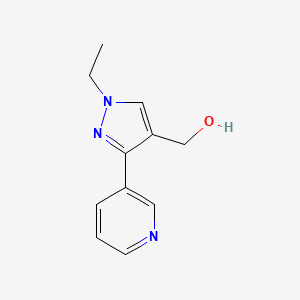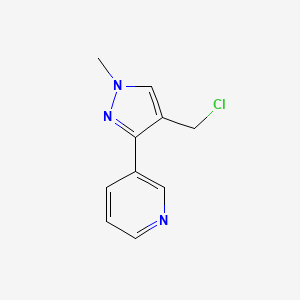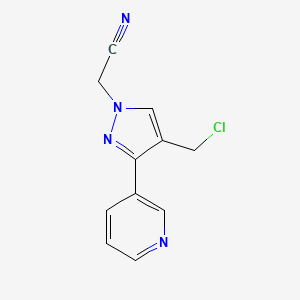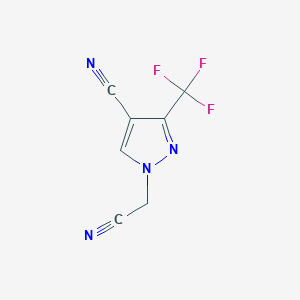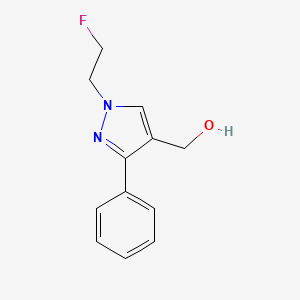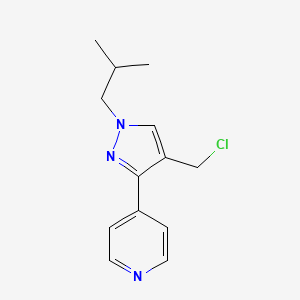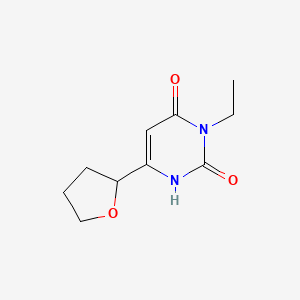
3-Ethyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Ethyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (ETP) is a synthetic compound belonging to the class of heterocyclic compounds. It is an aromatic compound containing a heterocyclic ring made up of five atoms; three carbon atoms and two oxygen atoms. ETP is an important component in numerous biochemical and physiological processes. It has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein folding studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Novel Derivative Synthesis : Research has shown the synthesis of novel chromone-pyrimidine coupled derivatives using environmentally friendly catalysts. These derivatives demonstrate significant potential due to their varied biological activities, such as antifungal and antibacterial properties. This approach highlights the importance of combining pharmacophores to enhance biological activity and the use of green chemistry principles in synthesis (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Antimicrobial Properties : Another study elaborated on the synthesis of similar derivatives, evaluated their in vitro antifungal and antibacterial activities, and assessed their potential as oral drug candidates. One derivative was identified as a potent antibacterial compound, while another showed comparable antifungal activity to the standard drug miconazole. This research underscores the therapeutic potential of these compounds, including insights into their mechanism of action and safety profile (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Structural Analysis and Reaction Studies
Molecular Structure and Spectroscopy : Studies involving the molecular structure and vibrational spectra of tetrahydropyrimidine-2,4-dione derivatives have provided insights into their chemical properties. Theoretical calculations, such as HOMO-LUMO gap and NBO analysis, suggest these compounds are promising for non-linear optical applications. Such research illustrates the complex interplay between structure and function in these molecules (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).
Chemical Reactions and Mechanisms : The reactivity of tetrahydropyrimidine-2,4-dione derivatives under various conditions has been a subject of interest, leading to the discovery of novel reaction pathways and the synthesis of complex molecules. For instance, the interaction with different reagents can result in ring expansion or nucleophilic substitution, highlighting the versatility of these compounds in synthetic chemistry (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).
Eigenschaften
IUPAC Name |
3-ethyl-6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-9(13)6-7(11-10(12)14)8-4-3-5-15-8/h6,8H,2-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVXPPLLXHEKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



